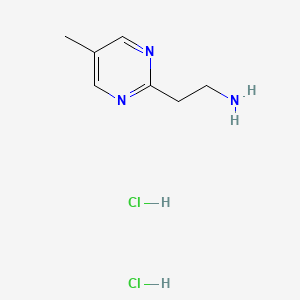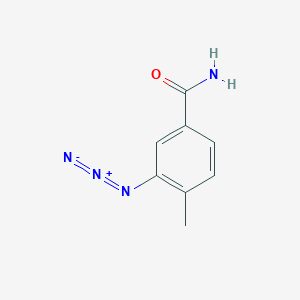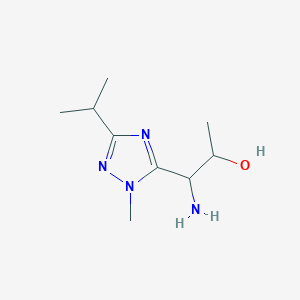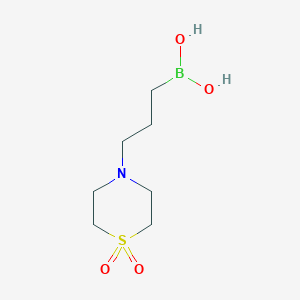
(3-(1,1-Dioxidothiomorpholino)propyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid is a boronic acid derivative that features a thiomorpholine ring with a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfone precursor under controlled conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with a boronic acid derivative, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the sulfone group, converting it to a sulfide.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted boronic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules, including enzymes and receptors.
Medicine
Medically, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound may have applications in the development of new therapeutic agents.
Industry
Industrially, [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid can be used in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine or threonine residues.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib contain thiazole rings and have similar applications in medicinal chemistry.
Thiadiazole Derivatives: These compounds, such as acetazolamide and methazolamide, are known for their biological activities.
Uniqueness
What sets [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid apart is its unique combination of a thiomorpholine ring with a sulfone group and a boronic acid moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
特性
分子式 |
C7H16BNO4S |
|---|---|
分子量 |
221.09 g/mol |
IUPAC名 |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propylboronic acid |
InChI |
InChI=1S/C7H16BNO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h10-11H,1-7H2 |
InChIキー |
HWRBJPGNHLVSIK-UHFFFAOYSA-N |
正規SMILES |
B(CCCN1CCS(=O)(=O)CC1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
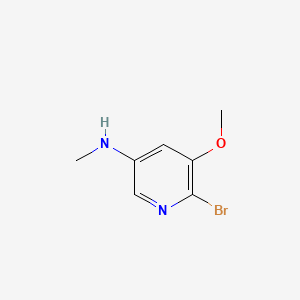

![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)



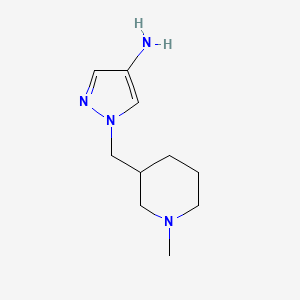
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)

